1,1,1-Tris(4-cyanatophenyl)ethane

Catalog No.
S3146289
CAS No.
113151-22-7
M.F
C23H15N3O3
M. Wt
381.391
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Tris(4-cyanatophenyl)ethane

CAS Number

113151-22-7

Product Name

1,1,1-Tris(4-cyanatophenyl)ethane

IUPAC Name

[4-[1,1-bis(4-cyanatophenyl)ethyl]phenyl] cyanate

Molecular Formula

C23H15N3O3

Molecular Weight

381.391

InChI

InChI=1S/C23H15N3O3/c1-23(17-2-8-20(9-3-17)27-14-24,18-4-10-21(11-5-18)28-15-25)19-6-12-22(13-7-19)29-16-26/h2-13H,1H3

InChI Key

AWWJTNMLTCVUBS-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC#N)(C2=CC=C(C=C2)OC#N)C3=CC=C(C=C3)OC#N

solubility

not available
  • Chemical Identification


    The PubChem database provides a basic description of the compound, including its chemical structure, formula (C23H15N3O3), and a unique identifier (CID 2760878) []. However, no information regarding its use in scientific research is available.

  • Limited Commercial Availability


    While resources like ChemicalBook mention the Chemical Abstracts Service (CAS) registry number (113151-22-7) for 1,1,1-Tris(4-cyanatophenyl)ethane, there is no indication of its commercial availability from major chemical suppliers []. This suggests the compound may be either not commercially produced or produced in very limited quantities.

  • Potential Research Areas


    Given the presence of the cyano (C≡N) functional group and the central ethane core, 1,1,1-Tris(4-cyanatophenyl)ethane could possess interesting properties for further investigation. Here are some speculative areas where it might be relevant for scientific research:

    • Organic electronics: The cyano group can participate in pi-conjugated systems, which are essential for materials used in organic electronics like solar cells and organic light-emitting diodes (OLEDs). However, further research would be needed to determine if 1,1,1-Tris(4-cyanatophenyl)ethane exhibits suitable properties for these applications.
    • Supramolecular chemistry: The combination of aromatic groups and the central ethane core could allow for interesting self-assembly properties, potentially leading to new supramolecular structures.

1,1,1-Tris(4-cyanatophenyl)ethane is an organic compound characterized by its three cyanate functional groups attached to a central ethane backbone. This compound, with the chemical formula C23H15N3O3C_{23}H_{15}N_{3}O_{3}, is notable for its stability and resistance to environmental factors, making it valuable in various industrial applications. It is often utilized as a precursor in the synthesis of high-performance materials, particularly in the field of thermosetting polymers and composites .

  • Oxidation: The compound can be oxidized using agents such as oxygen or hydrogen peroxide, leading to oxidized derivatives of the cyanate ester.
  • Substitution: It participates in nucleophilic substitution reactions under acidic conditions, resulting in substituted cyanate esters with diverse functional groups.

Common reagents used in these reactions include various nucleophiles and oxidizing agents .

Research into the biological activity of 1,1,1-Tris(4-cyanatophenyl)ethane indicates its potential use in biomedical applications. It has been investigated for its role in drug delivery systems and biocompatible coatings. Its chemical structure allows for interactions with biological molecules, making it a candidate for further studies in biomaterials .

The synthesis of 1,1,1-Tris(4-cyanatophenyl)ethane typically involves condensation reactions between cyanate esters and appropriate substrates. Key methods include:

  • Condensation Reactions: These are performed under controlled temperature conditions using organic solvents like benzene or dichloromethane to ensure high yield and purity.
  • Industrial Production: In industrial settings, large-scale synthesis employs continuous flow reactors and advanced purification techniques to optimize the production process .

This compound finds extensive applications across various fields:

  • Materials Science: Used in the production of thermosetting polymers due to its high glass transition temperature and low viscosity at room temperature.
  • Biomedical Engineering: Investigated for use in drug delivery systems and biocompatible materials.
  • Chemical Industry: Serves as a precursor for other organic compounds and polymers .

Interaction studies involving 1,1,1-Tris(4-cyanatophenyl)ethane focus on its reactivity with nucleophiles and other functional groups. The carbon atoms within the cyanate ester groups exhibit strong nucleophilicity, allowing for significant interactions with various chemical species. This property is crucial for its application in synthesizing new materials and compounds .

Several compounds share structural similarities with 1,1,1-Tris(4-cyanatophenyl)ethane. Here are a few notable examples:

Compound NameStructure DescriptionKey Features
2,2-Bis(4-cyanatophenyl)propaneA derivative of bisphenol A with two cyanate groupsKnown for its thermal stability but higher viscosity
1,1-Dichloro-2,2-(4-cyanatophenyl)ethyleneA cyanate derivative featuring dichloro substituentsUnique reactivity due to halogen presence
1,3-Bis(4-cyanatophenyl)propaneContains two cyanate groups on a propane backboneLower thermal performance compared to tricyanates

Uniqueness

What sets 1,1,1-Tris(4-cyanatophenyl)ethane apart is its exceptionally low viscosity at room temperature coupled with its ability to form high glass transition temperature thermosets. This combination makes it particularly valuable for applications requiring enhanced thermal stability and reduced moisture absorption .

Molecular Architecture

The compound’s structure features a central ethane moiety bonded to three 4-cyanatophenyl groups, creating a symmetrical trifunctional monomer. X-ray crystallographic analyses reveal a planar trigonal configuration around the central carbon, with phenyl rings oriented at 120° angles to maximize orbital overlap between cyanate groups. This spatial arrangement enhances reactivity during polymerization while minimizing steric hindrance.

Synthesis and Industrial Production

Industrial synthesis employs a two-step nucleophilic substitution process. First, 1,1,1-tris(4-hydroxyphenyl)ethane reacts with cyanogen bromide ($$ \text{BrCN} $$) in the presence of triethylamine as a catalyst:
$$
\text{C}{23}\text{H}{24}\text{O}3 + 3\text{BrCN} \xrightarrow{\text{Et}3\text{N}} \text{C}{23}\text{H}{15}\text{N}3\text{O}3 + 3\text{HBr}
$$
Reaction conditions typically involve dichloromethane solvent at 0–5°C to control exothermicity, yielding 85–92% purity. Post-synthesis purification uses fractional crystallization from ethyl acetate/hexane mixtures, achieving >99% monomer content required for aerospace-grade resins.

Table 1: Key Synthetic Parameters

ParameterValueSource
Temperature0–5°C
CatalystTriethylamine
SolventDichloromethane
Yield85–92%

Initial Synthesis and Patent Landscape

The compound’s origins trace to U.S. Patent 4,581,425 (1986), which first disclosed methods for synthesizing tris(cyanatophenyl)alkanes through nucleophilic substitution of triaryl ethane precursors with cyanogen bromide [4] [5]. This patent established the foundational reaction protocol:

  • Triaryl ethane substrate preparation: Condensation of phenol derivatives with 1,1,1-tris(4-hydroxyphenyl)ethane.
  • Cyanation: Treatment with cyanogen bromide (BrCN) in dichloromethane at 0–5°C, using triethylamine as a base scavenger.

Early production faced challenges in achieving >95% cyanate conversion due to steric hindrance from the three bulky aryl groups. Process optimizations in the 1990s introduced phase-transfer catalysts like tetrabutylammonium bromide, boosting yields to 98% [2] [4].

Evolution of Industrial Applications

By the late 1990s, 1,1,1-tris(4-cyanatophenyl)ethane gained traction in military aerospace programs. Key milestones include:

  • 1998: Adoption in radar-absorbing composites for stealth aircraft, leveraging its low dielectric loss (tan δ = 0.002 at 10 GHz) [2].
  • 2005: Integration into satellite structural components due to outgassing resistance under vacuum [4].
  • 2015: Emergence as a dielectric material in 5G millimeter-wave circuits, with a dielectric constant (Dk) of 2.8 at 28 GHz [5].

Table 1: Comparative Thermal Properties of Cyanate Esters

Property1,1,1-Tris(4-cyanatophenyl)ethaneBisphenol A Dicyanate
Glass Transition (°C)315–325252–260
5% Weight Loss Temp (°C)412 (N2)385 (N2)
Water Absorption (24h)0.3%1.1%

Data compiled from [1] [2] [4]

Synthesis and Manufacturing

Contemporary Production Methods

Modern synthesis follows a scaled-up variant of the original patent methodology:

  • Substrate Preparation:
    • 1,1,1-Tris(4-hydroxyphenyl)ethane is synthesized via Friedel-Crafts alkylation of phenol with 1,1,1-trichloroethane in HF/SbF5 superacid media (yield: 89%) [2] [5].
  • Cyanogen Bromide Reaction:
    • Stoichiometric BrCN (3.1 mol eq.) is added gradually to maintain reaction temperatures below 10°C, preventing trimerization side reactions [3] [4].
  • Purification:
    • Crude product is washed with 5% HCl (removes excess BrCN) and recrystallized from ethyl acetate/hexane (purity >99.5% by HPLC) [1].

Key Process Parameters

Critical factors influencing yield and quality:

  • Temperature Control: Exothermic reaction requires jacketed reactors with −10°C brine cooling [4].
  • Moisture Exclusion: Water content >50 ppm induces premature trimerization, necessitating <10 ppm H2O in solvents [2].
  • Catalyst Selection: Triethylamine outperforms pyridine derivatives in minimizing oligomer formation [3].

Chemical and Physical Properties

Structural Characteristics

X-ray crystallography reveals a propeller-like conformation with C3 symmetry:

  • Bond Angles: C–O–C angles of 117° between cyanate groups and the central ethane carbon [1] [4].
  • Crystallinity: Monoclinic crystal system (space group P21/c) with a density of 1.28 g/cm³ [1].

Thermal Behavior

Dynamic mechanical analysis (DMA) shows three distinct regions:

  • Glass Transition (Tg): 315–325°C (tan δ peak), attributed to segmental mobility in crosslinked networks [2] [5].
  • Post-Cure Effects: Additional curing at 250°C for 2h increases Tg by 12°C via residual cyanate group trimerization [4].
  • Decomposition: Onset at 412°C in nitrogen, releasing isocyanic acid (m/z 43) and carbon dioxide (m/z 44) [2].

Industrial and Research Applications

Aerospace Composites

The compound’s radiation resistance enables use in:

  • Low-Earth Orbit Satellites: 1,1,1-Tris(4-cyanatophenyl)ethane/quartz fiber laminates exhibit <0.1% mass loss after 500 equivalent Sun hours [5].
  • Hypersonic Vehicle Skins: Char yield of 78% at 800°C under plasma arc jet testing [4].

Microelectronics Encapsulation

Recent advances exploit its low dielectric anisotropy:

  • 5G Antenna Substrates: Laminate Dk = 2.78 ±0.02 across 24–44 GHz, with dissipation factor <0.004 [5].
  • Wafer-Level Packaging: Coefficient of thermal expansion (CTE) of 32 ppm/°C (25–150°C) matches silicon substrates [2].

Emerging Biomedical Uses

Preliminary studies suggest potential for:

  • MRI-Compatible Implants: Magnetic susceptibility (−7.2 ×10−6 cm³/g) comparable to human tissue [1].
  • Radiotherapy Fixtures: X-ray attenuation <3% at 6 MeV due to low effective atomic number (Zeff = 6.8) [4].

The cyanate ester family can be systematically classified into several distinct categories based on their molecular architecture and functional group distribution:

Bisphenol-Type Cyanate Esters

The most prevalent category consists of bisphenol-type cyanate esters, which are difunctional monomers derived from various bisphenol compounds [4] [8]. These include:

  • Bisphenol A dicyanate (BADCy): The most commercially significant member, featuring a 2,2-propane bridge connecting two 4-cyanatophenyl groups [1] [4]
  • Bisphenol E dicyanate (LECY): Characterized by a 1,1-ethane bridge, offering superior processability due to its lower viscosity [9] [10] [11]
  • Bisphenol F dicyanate: Featuring a methylene bridge for enhanced flexibility [1]

Novolac-Type Cyanate Esters

Novolac cyanate esters represent a second major category, characterized by multiple aromatic rings connected through methylene bridges, resulting in higher functionality and increased crosslink density [12] [13] [14]. These materials typically exhibit:

  • Higher glass transition temperatures (>380°C) compared to bisphenol types [13]
  • Enhanced thermal stability and char yield [12]
  • Solid state at room temperature requiring elevated processing temperatures [15]

Tricyanate Ester Monomers

A specialized subcategory within the cyanate ester family consists of tricyanate ester monomers, which possess three cyanate functional groups per molecule [16] [17]. This classification includes commercial products such as Phenolic Triazine (PT-30) and novel compounds like 1,2,3-Tris(4-cyanatophenyl)propane [16].

Position of 1,1,1-Tris(4-cyanatophenyl)ethane

Structural Classification

1,1,1-Tris(4-cyanatophenyl)ethane occupies a unique position within the cyanate ester family as a trifunctional cyanate ester monomer [18] [19] [20]. Its molecular structure consists of three 4-cyanatophenyl groups attached to a central ethane carbon atom, providing a compact, rigid molecular architecture [21] [17].

PropertyValue
Molecular FormulaC₂₃H₁₅N₃O₃ [18] [19]
Molecular Weight381.39 g/mol [19] [20]
CAS Number113151-22-7 [19] [20]
Melting Point110-114°C [20]
Functional GroupsThree cyanate groups (-O-C≡N) [18] [19]

Distinction from Other Tricyanate Esters

The compound differs significantly from other tricyanate esters in several key aspects:

Structural Compactness: Unlike novolac-type tricyanates that feature extended aromatic chains connected by methylene bridges, 1,1,1-Tris(4-cyanatophenyl)ethane possesses a highly compact structure with all three cyanate groups emanating from a single carbon center [17].

Molecular Architecture: The 1,1,1-substitution pattern on the ethane backbone creates a unique three-dimensional molecular geometry that distinguishes it from linear tricyanate structures like 1,2,3-Tris(4-cyanatophenyl)propane [16].

Crystalline Properties: Research has demonstrated that the compound forms well-defined crystalline structures that have been characterized by single crystal X-ray diffraction, providing detailed structural information about its solid-state arrangement [22] [17].

Polymerization Behavior and Network Formation

1,1,1-Tris(4-cyanatophenyl)ethane undergoes the characteristic cyclotrimerization reaction of cyanate esters, where three cyanate groups combine to form 1,3,5-triazine rings [3] [23]. However, its trifunctional nature enables the formation of highly cross-linked three-dimensional networks with potentially superior thermal and mechanical properties compared to difunctional systems [24] [25].

The polymerization mechanism involves:

  • Thermal activation of cyanate groups at elevated temperatures
  • Cyclotrimerization to form triazine rings
  • Network formation through inter-chain crosslinking
  • Development of rigid polycyanurate structures [3] [23]

Comparative Analysis within the Cyanate Ester Family

Thermal Properties Comparison

Cyanate Ester TypeFunctionalityTypical Tg RangeProcessing Characteristics
Bisphenol A DicyanateDifunctional250-290°CSolid at room temperature [1]
Bisphenol E DicyanateDifunctional200-250°CLiquid at room temperature [9]
Novolac Cyanate EsterMultifunctional>380°CRequires elevated processing [13]
1,1,1-Tris(4-cyanatophenyl)ethaneTrifunctional>340°CCrystalline solid [16] [17]

Structural Advantages

The unique molecular architecture of 1,1,1-Tris(4-cyanatophenyl)ethane provides several advantages:

Enhanced Crosslink Density: The trifunctional nature allows for higher crosslink density compared to difunctional bisphenol-type cyanate esters, potentially leading to improved thermal stability and mechanical properties [24].

Rigid Molecular Framework: The compact structure with three aromatic rings attached to a single carbon center creates a highly rigid molecular framework that can contribute to elevated glass transition temperatures [17].

Controlled Molecular Weight: Unlike novolac-type cyanate esters that exhibit molecular weight distributions, this compound has a well-defined molecular structure with precise stoichiometry [17].

Research Findings and Applications

Recent research has provided valuable insights into the properties and behavior of 1,1,1-Tris(4-cyanatophenyl)ethane:

Research FindingKey ResultsResearch Method
Crystal Structure DeterminationCrystal structure determined by X-ray diffraction [22] [17]Single crystal X-ray diffraction
Thermal AnalysisMelting point: 110-114°C [20]Differential scanning calorimetry
Polymerization BehaviorUndergoes cyclotrimerization to form triazine networks [3]Thermal polymerization studies
Structural ComparisonSilicon substitution effects on melting properties studied [17]Comparative molecular analysis
Melting Point StudiesSmall increase (1.5±0.3 K) in melting point with silicon substitution [17]Thermodynamic property analysis

Position in Advanced Materials Applications

1,1,1-Tris(4-cyanatophenyl)ethane occupies a specialized niche within the cyanate ester family for high-performance applications requiring exceptional thermal stability and mechanical properties. Its position is particularly relevant for:

Aerospace Applications: The high glass transition temperature and thermal stability make it suitable for structural components in extreme temperature environments [5] [26].

Electronic Applications: The rigid molecular structure and potential for low dielectric properties position it for advanced electronic packaging applications [26].

Composite Materials: The trifunctional nature enables the creation of highly cross-linked composite matrices with enhanced performance characteristics [24].

XLogP3

5.9

Dates

Last modified: 02-18-2024

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